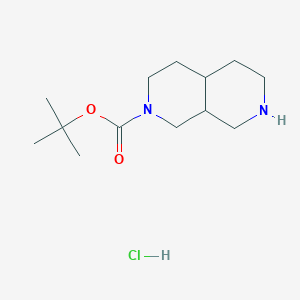![molecular formula C10H13N3O2 B2780409 1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2175581-27-6](/img/structure/B2780409.png)
1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one” is a derivative of 5-Methyl-1,2,4-oxadiazol . Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family, with the molecular formula C2H2N2O . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
The synthesis of oxadiazoles involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond in both structures .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles vary depending on their structure. For instance, 5-Methyl-1,2,4-oxadiazol-3-amine has a molecular weight of 99.09 and is usually sold in solid form . Another derivative, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, has a molecular weight of 204.18 .Propriétés
IUPAC Name |
1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-3-9(14)13-6-4-5-8(13)10-11-7(2)15-12-10/h3,8H,1,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSXGDAQCUERSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCN2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B2780328.png)
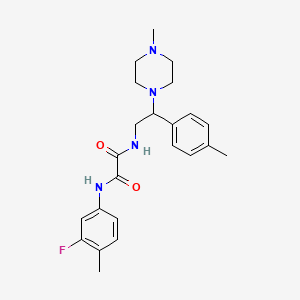

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide](/img/structure/B2780331.png)
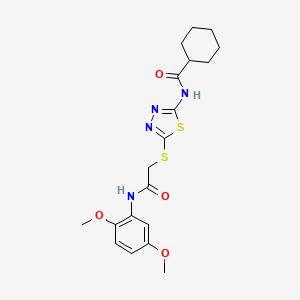
![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide](/img/structure/B2780336.png)
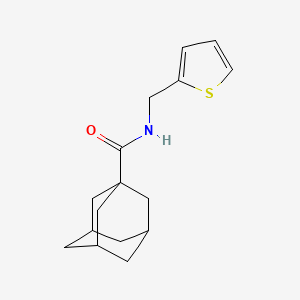
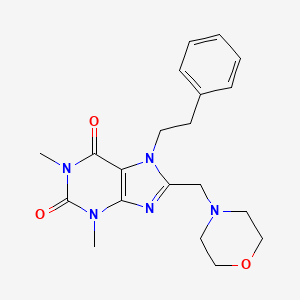
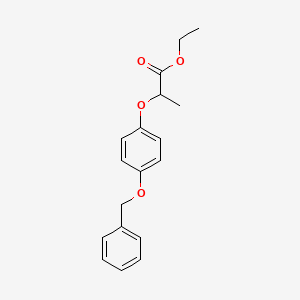

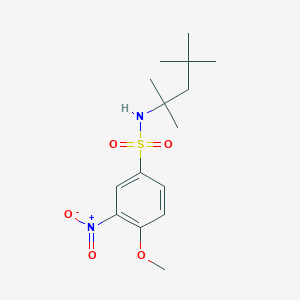

![Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2780346.png)
